Cas no 5463-22-9 (Bis(4-hydroxy-3-methoxyphenyl)-ethanedione)
Bis(4-hydroxy-3-methoxyphenyl)-ethanedione Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione
- 4,4'-Dihydroxy-3,3'-dimethoxy-benzil
- AC1L5EP4
- AC1Q5EB8
- CTK5A1999
- HMS2882L13
- KST-1B6612
- NSC16722
- Vanillil
- Ethanedione, bis(4-hydroxy-3-methoxyphenyl)-
- MLS000737813
- SMR000528171
- Bis(4-hydroxy-3-methoxyphenyl)-ethanedione
- 3-methoxy-4-hydroxybenzaldehyde
- ConMedNP.470
- 4-formyl-2-methoxyphenol
- p-hydroxy-m-methoxybenzaldehyde
- vaniline
- methylprotocatechuic aldehyde
- 4-hydroxy-m-anisaldehyde
- MLS002303069
- vanillaldehyde
- p-vanillin
- SMR000156285
- MLSMR
- Vanillic aldehyde
- 4-Hydroxy 3-methoxybenzaldehyde
- Vanillin
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxy-benzaldehyde
- DB-132308
- BDBM50269646
- AKOS028111293
- DTXSID20280403
- Ethanedione,bis(4-hydroxy-3-methoxyphenyl)-
- NSC-16722
- SCHEMBL15289000
- CHEMBL1466906
- AS-66086
- 5463-22-9
- 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanedione
- CS-0363743
- BIS(4-HYDROXY-3-METHOXYPHENYL)ETHANE-1,2-DIONE
- A11091
-
- MDL: MFCD30533834
- Inchi: 1S/C16H14O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,17-18H,1-2H3
- InChI Key: MJHMXBDRUWSJOS-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)C(C(C1C=CC(=C(C=1)OC)O)=O)=O)O
Computed Properties
- Exact Mass: 302.07902
- Monoisotopic Mass: 302.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.1
- XLogP3: 0.321
Experimental Properties
- Density: 1.342
- Boiling Point: 555.8°C at 760 mmHg
- Flash Point: 209.2°C
- Refractive Index: 1.612
- PSA: 93.06
- LogP: 2.18060
Bis(4-hydroxy-3-methoxyphenyl)-ethanedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B907258-250mg |
1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione |
5463-22-9 | 95% | 250mg |
3,798.00 | 2021-05-17 | |
| Chemenu | CM342093-100mg |
Ethanedione, bis(4-hydroxy-3-methoxyphenyl)- |
5463-22-9 | 95%+ | 100mg |
$592 | 2022-06-11 | |
| Chemenu | CM342093-250mg |
Ethanedione, bis(4-hydroxy-3-methoxyphenyl)- |
5463-22-9 | 95%+ | 250mg |
$1274 | 2022-06-11 | |
| eNovation Chemicals LLC | D583993-100mg |
Ethanedione, bis(4-hydroxy-3-methoxyphenyl)- |
5463-22-9 | 95% | 100mg |
$645 | 2024-05-24 | |
| eNovation Chemicals LLC | D583993-250mg |
Ethanedione, bis(4-hydroxy-3-methoxyphenyl)- |
5463-22-9 | 95% | 250mg |
$1365 | 2024-05-24 | |
| 1PlusChem | 1P0037QV-25mg |
Ethanedione, bis(4-hydroxy-3-methoxyphenyl)- |
5463-22-9 | 95% | 25mg |
$169.00 | 2025-02-19 | |
| 1PlusChem | 1P0037QV-100mg |
Ethanedione, bis(4-hydroxy-3-methoxyphenyl)- |
5463-22-9 | 95% | 100mg |
$427.00 | 2025-02-19 | |
| Aaron | AR0037Z7-25mg |
Ethanedione, bis(4-hydroxy-3-methoxyphenyl)- |
5463-22-9 | 95% | 25mg |
$139.00 | 2025-01-21 | |
| Aaron | AR0037Z7-100mg |
Ethanedione, bis(4-hydroxy-3-methoxyphenyl)- |
5463-22-9 | 95% | 100mg |
$416.00 | 2025-01-21 | |
| Aaron | AR0037Z7-250mg |
Ethanedione, bis(4-hydroxy-3-methoxyphenyl)- |
5463-22-9 | 95% | 250mg |
$952.00 | 2025-01-21 |
Bis(4-hydroxy-3-methoxyphenyl)-ethanedione Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Bis(4-hydroxy-3-methoxyphenyl)-ethanedione
Research Briefing on Bis(4-hydroxy-3-methoxyphenyl)-ethanedione (CAS: 5463-22-9): Recent Advances and Applications in Chemical Biomedicine
Bis(4-hydroxy-3-methoxyphenyl)-ethanedione (CAS: 5463-22-9), also known as dehydrodivanillin, is a dimeric derivative of vanillin that has garnered significant attention in the field of chemical biomedicine due to its unique structural properties and potential therapeutic applications. Recent studies have explored its roles as an antioxidant, antimicrobial agent, and potential therapeutic compound for neurodegenerative diseases. This research briefing synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacological properties, and emerging applications in drug development.
One of the most notable advancements in the study of Bis(4-hydroxy-3-methoxyphenyl)-ethanedione is its antioxidant activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent free radical scavenging capabilities, outperforming its monomeric counterpart, vanillin, in in vitro assays. The study attributed this enhanced activity to the compound's ability to stabilize reactive oxygen species (ROS) through its conjugated diketone structure. Furthermore, molecular docking simulations revealed potential interactions with key antioxidant enzymes, suggesting a dual mechanism of action that could be leveraged in the treatment of oxidative stress-related disorders.
In the realm of antimicrobial research, Bis(4-hydroxy-3-methoxyphenyl)-ethanedione has shown promising activity against drug-resistant bacterial strains. A recent investigation published in Antimicrobial Agents and Chemotherapy reported that the compound exhibited synergistic effects when combined with conventional antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the compound disrupts bacterial cell membrane integrity while also inhibiting efflux pump activity, thereby enhancing the efficacy of co-administered antibiotics. These findings open new avenues for developing combination therapies to address the growing challenge of antimicrobial resistance.
Perhaps the most groundbreaking research on this compound relates to its neuroprotective properties. A 2024 study in Neuropharmacology demonstrated that Bis(4-hydroxy-3-methoxyphenyl)-ethanedione can cross the blood-brain barrier and reduce amyloid-beta aggregation in Alzheimer's disease models. The compound was found to modulate tau protein phosphorylation through inhibition of glycogen synthase kinase-3β (GSK-3β), suggesting potential as a multi-target therapeutic agent for neurodegenerative diseases. Clinical translation of these findings is currently underway, with preliminary phase I trials showing favorable safety profiles in human subjects.
From a chemical synthesis perspective, recent advancements have focused on developing more efficient production methods for Bis(4-hydroxy-3-methoxyphenyl)-ethanedione. A 2023 paper in Green Chemistry described an environmentally friendly enzymatic synthesis route using laccase-mediated oxidative coupling of vanillin, achieving yields of over 85% with minimal byproducts. This sustainable production method addresses previous challenges associated with chemical synthesis, such as the use of harsh oxidizing agents and low yields, potentially facilitating larger-scale production for pharmaceutical applications.
As research on Bis(4-hydroxy-3-methoxyphenyl)-ethanedione continues to evolve, several key challenges remain to be addressed. These include optimizing its pharmacokinetic properties, particularly its metabolic stability and oral bioavailability, as well as elucidating its precise molecular targets in different biological systems. Nevertheless, the compound's multifaceted biological activities and recent research breakthroughs position it as a promising candidate for further drug development in areas ranging from infectious diseases to neurodegenerative disorders. Future studies are expected to explore structure-activity relationships through systematic derivatization, potentially leading to even more potent and selective therapeutic agents based on this chemical scaffold.
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